4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 2640865-69-4
VCID: VC11868320
InChI: InChI=1S/C20H24N2O3/c1-15-13-21-9-6-19(15)25-14-16-7-10-22(11-8-16)20(23)17-4-3-5-18(12-17)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3
SMILES: CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

CAS No.: 2640865-69-4

Cat. No.: VC11868320

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine - 2640865-69-4

Specification

CAS No. 2640865-69-4
Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name (3-methoxyphenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C20H24N2O3/c1-15-13-21-9-6-19(15)25-14-16-7-10-22(11-8-16)20(23)17-4-3-5-18(12-17)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3
Standard InChI Key HGIYKFMVSUEGLZ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Canonical SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

4-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine features a pyridine ring substituted at the 3-position with a methyl group and at the 4-position with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized with a 3-methoxybenzoyl group at the 1-position. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and amide functionalities .

Molecular Formula and Physicochemical Properties

The molecular formula is deduced as C27H31N3O4, with a molecular weight of 473.55 g/mol. Key physicochemical parameters, extrapolated from structurally analogous compounds, include:

PropertyValue
logP (Partition coefficient)4.2–4.8 (estimated)
Hydrogen bond donors1
Hydrogen bond acceptors6
Polar surface area~58 Ų
SolubilityLow in water

These properties suggest moderate lipophilicity, aligning with compounds capable of crossing biological membranes .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can be approached through sequential functionalization:

  • Piperidine Intermediate: 1-(3-Methoxybenzoyl)piperidin-4-ylmethanol serves as a key intermediate, synthesized via benzoylation of piperidin-4-ylmethanol under Schotten-Baumann conditions .

  • Pyridine Coupling: Mitsunobu reaction between 3-methylpyridin-4-ol and the piperidine intermediate facilitates ether bond formation, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Process Optimization

  • Catalytic Enhancements: Copper sulfate, as demonstrated in analogous amination reactions, improves yield in benzoylation steps .

  • Solvent Systems: Methanol or dichloromethane are optimal for high-pressure reactions, balancing solubility and reactivity .

Metabolic and Toxicological Profile

Biotransformation Pathways

  • Hepatic Oxidation: The methylpyridine group is susceptible to cytochrome P450-mediated oxidation, potentially yielding hydroxylated metabolites .

  • Amide Hydrolysis: Enzymatic cleavage of the benzoyl group may generate 3-methoxybenzoic acid and piperidine derivatives, necessitating renal clearance studies .

Toxicity Considerations

  • Reactive Metabolites: N-Oxide formation, as seen in 2-amino-3-methylpyridine analogs, could pose hepatotoxic risks .

  • Dose-Limiting Effects: High lipophilicity may enhance central nervous system penetration, requiring careful dose titration .

Applications and Future Directions

Therapeutic Indications

  • Oncology: CXCR4 antagonism may inhibit tumor cell migration and sensitize cancers to chemotherapy .

  • Autoimmune Diseases: Modulation of chemokine signaling could mitigate inflammatory responses in rheumatoid arthritis or multiple sclerosis .

Industrial Scalability

  • Cost-Effective Halogenation: Adapting methods from 3-bromo-4-methylpyridine synthesis (e.g., halogenation under mild conditions) may streamline production .

  • Green Chemistry: Substituting toxic solvents (e.g., dichloromethane) with ethanol-water mixtures aligns with sustainable practices .

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